molecular formula C20H13N3O2S B7811751 2-([1,2,4]Triazolo[4,3-a]quinolin-1-ylthio)-1-(benzofuran-2-yl)ethanone

2-([1,2,4]Triazolo[4,3-a]quinolin-1-ylthio)-1-(benzofuran-2-yl)ethanone

Cat. No.: B7811751
M. Wt: 359.4 g/mol
InChI Key: YOCHJUPAYPMMGF-UHFFFAOYSA-N
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Description

2-([1,2,4]Triazolo[4,3-a]quinolin-1-ylthio)-1-(benzofuran-2-yl)ethanone (CAS 690647-09-7) is a heterocyclic compound featuring a fused [1,2,4]triazoloquinoline core linked via a thioether bridge to a benzofuran-substituted ethanone moiety. Its molecular formula is C₂₄H₂₀FN₅O₂S, with a molecular weight of 461.5 g/mol . This compound is typically synthesized via nucleophilic substitution or multicomponent reactions, as seen in analogous triazole derivatives .

Properties

IUPAC Name

1-(1-benzofuran-2-yl)-2-([1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13N3O2S/c24-16(18-11-14-6-2-4-8-17(14)25-18)12-26-20-22-21-19-10-9-13-5-1-3-7-15(13)23(19)20/h1-11H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOCHJUPAYPMMGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=NN=C(N32)SCC(=O)C4=CC5=CC=CC=C5O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Triazole-Benzoheterocycle Hybrids

  • 2-[(5-Amino-1H-1,2,4-triazol-3-yl)sulfanyl]-1-(benzofuran-2-yl)ethanone (CAS 721905-01-7) Key Difference: Replaces the triazoloquinoline with a simpler 5-amino-1,2,4-triazole ring. Molecular Formula: C₁₂H₁₀N₄O₂S (MW: 290.3 g/mol).
  • 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-([1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl)ethanone (CAS 690961-52-5) Key Difference: Substitutes benzofuran with a benzodioxin group. Impact: The benzodioxin’s electron-rich oxygen atoms may increase lipophilicity and alter binding affinities in biological targets. Molecular Formula: C₂₁H₁₅N₃O₃S (MW: 377.4 g/mol) .

Triazole-Fused Heterocycles with Varied Cores

  • 2-(Benzo[4,5]thiazolo[2,3-c][1,2,4]triazol-3-ylthio)-1-(1-(4-methoxyphenyl)pyrrol-3-yl)ethanone (CAS 379248-38-1) Key Difference: Uses a benzo-thiazolo-triazole core instead of triazoloquinoline, coupled with a 4-methoxyphenylpyrrole. Impact: The methoxy group improves metabolic stability, while the thiazole ring introduces additional sulfur-based interactions. Molecular Formula: C₂₃H₂₀N₄O₂S₂ (MW: 448.56 g/mol) .
  • 1-(5-Chlorofuran-2-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one Key Difference: Quinoxaline replaces quinoline in the fused triazole system. Impact: The electron-deficient quinoxaline core may enhance reactivity in redox-mediated biological processes, as observed in its potent antifungal activity .

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